Nonanoic acid, 2-(2-propynyl)-
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Overview
Description
Nonanoic acid, 2-(2-propynyl)-: is an organic compound with the molecular formula C12H20O2 It is a derivative of nonanoic acid, featuring a propynyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This process involves the hydroformylation of 1-octene to produce nonanal, which is then oxidized to nonanoic acid. The propynyl group can be introduced via a subsequent alkylation reaction.
Ozonolysis of Oleic Acid:
Industrial Production Methods:
Oxidation of Nonanal: Nonanal, derived from the hydroformylation of 1-octene, is oxidized to nonanoic acid. The propynyl group is then introduced through a controlled alkylation process.
Dimerization and Hydroesterification of 1,3-Butadiene: This method involves the dimerization and hydroesterification of 1,3-butadiene to produce a doubly unsaturated C9-ester, which is then hydrogenated to yield nonanoic acid. The propynyl group is added in a subsequent step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Nonanoic acid, 2-(2-propynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon, to yield saturated derivatives.
Substitution: The propynyl group allows for various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), and nitrating agents like nitric acid (HNO3).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of nonanoic acid, 2-(2-propynyl)-.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cellular processes and metabolic pathways.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
- Evaluated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of plasticizers, which are added to plastics to increase flexibility.
- Used in the manufacture of esters for artificial flavorings and fragrances.
Mechanism of Action
Molecular Targets and Pathways:
- Nonanoic acid, 2-(2-propynyl)- exerts its effects by interacting with lipid bilayers, potentially causing destabilization and affecting membrane fluidity.
- It may also target specific enzymes and proteins, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Nonanoic Acid (Pelargonic Acid): A saturated fatty acid with similar industrial applications but lacks the propynyl group.
Octanoic Acid: Another medium-chain fatty acid with similar properties but shorter carbon chain length.
Decanoic Acid: A longer-chain fatty acid with similar chemical properties but different applications.
Uniqueness:
- The presence of the propynyl group in nonanoic acid, 2-(2-propynyl)-, imparts unique chemical reactivity and potential applications, distinguishing it from other similar compounds.
Properties
CAS No. |
178447-22-8 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-prop-2-ynylnonanoic acid |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14) |
InChI Key |
KWGUKRIKZAZNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC#C)C(=O)O |
Origin of Product |
United States |
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